N-{4-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Description
N-{4-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.5g/mol. The purity is usually 95%.
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Biological Activity
N-{4-[5-(2-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrazole ring, a fluorophenyl group, and a methanesulfonamide moiety. The structural formula is represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can affect various physiological processes.
- Antioxidant Properties : Compounds with pyrazole rings have been reported to exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress.
- Anti-inflammatory Effects : The presence of the fluorophenyl group may enhance anti-inflammatory properties by modulating inflammatory pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells. The specific compound's interaction with cellular pathways involved in cancer progression is an area of ongoing research.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Analgesic Effects : Preliminary studies suggest that this compound may also possess analgesic properties, providing pain relief through central nervous system pathways.
Table 1: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antitumor | Induces apoptosis via mitochondrial pathways | |
Antimicrobial | Inhibits bacterial growth | |
Analgesic | Modulates pain pathways in CNS |
Case Study 1: Antitumor Efficacy
A study conducted by Abdel-Wahab et al. (2017) demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
Research published by Saeed et al. (2017) explored the antimicrobial properties of related pyrazole compounds. The findings indicated that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.
Properties
IUPAC Name |
N-[4-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(16-6-4-5-7-17(16)21)12-18(22-24)14-8-10-15(11-9-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFIXCYSMRRYCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.